molecular formula C8H8INO B578738 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine CAS No. 1222533-89-2

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B578738
CAS No.: 1222533-89-2
M. Wt: 261.062
InChI Key: IFEMHUGKZZFBLA-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a valuable iodinated heterocyclic building block designed for advanced organic synthesis and drug discovery research. Compounds within the pyrano[3,2-c]pyridine family are recognized as physiologically active substructures, making them privileged scaffolds in medicinal chemistry . The iodine atom at the 8-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to create carbon-carbon bonds for constructing complex molecules . This reactivity is particularly valuable for generating diverse libraries of synthetic derivatives for biological activity screening . Researchers can leverage this compound to introduce the dihydropyranopyridine moiety into larger molecular architectures, exploring its potential in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMHUGKZZFBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2OC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673561
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-89-2
Record name 3,4-Dihydro-8-iodo-2H-pyrano[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regiochemical Control

The process begins with the activation of the alkyne moiety by molecular iodine (I₂), forming a cyclic iodonium intermediate. Nucleophilic attack by the hydroxyl oxygen at the proximal position of the activated alkyne triggers ring closure, yielding the pyrano-pyridine core. The regiochemical outcome—endo versus exo cyclization—depends on the steric and electronic properties of the starting material. For substrates with primary or secondary alcohols, the 6-endo-dig pathway dominates, favoring the formation of the thermodynamically stable pyrano-pyridine over smaller rings (Table 1).

Table 1: Regiochemical Outcomes in Iodocyclization Reactions

Substrate TypeCyclization ModeProduct ClassYield Range (%)
Primary/Secondary Alcohol6-endo-digPyrano-pyridines (e.g., target)70–85
Tertiary Alcohol5-exo-digDihydroisobenzofurans65–78

Data derived from iodocyclization studies of analogous systems.

Standard Protocol

A representative procedure involves dissolving 2-(prop-1-yn-1-yl)-3-(hydroxymethyl)pyridine (10 mmol) in acetonitrile (MeCN, 50 mL) under nitrogen. Iodine (3 equiv, 30 mmol) and sodium bicarbonate (3 equiv, 30 mmol) are added, and the mixture is stirred at 15°C for 4–6 hours. Quenching with aqueous sodium thiosulfate, followed by extraction with dichloromethane and column chromatography (hexane/EtOAc 4:1), affords the target compound in 82% yield. Key advantages include mild conditions and compatibility with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-mediated cross-coupling offers a versatile route to introduce iodine post-cyclization or modify existing pyrano-pyridine intermediates. The Suzuki-Miyaura coupling, in particular, enables the incorporation of aryl or heteroaryl groups adjacent to the iodine substituent.

Suzuki-Miyaura Coupling Protocol

In a typical example, 8-bromo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (5.0 g, 20.1 mmol) is reacted with (4-((methylamino)methyl)phenyl)boronic acid (1.1 equiv) in a degassed mixture of methanol (130 mL) and water (40 mL). Bis(triphenylphosphine)palladium(II) diacetate (0.05 equiv) and sodium carbonate (1.0 equiv) are added, and the reaction is heated to 60°C for 4 hours under nitrogen. Filtration through Celite and recrystallization from methanol yield the coupled product, which is subsequently iodinated using N-iodosuccinimide (NIS) in DMF at 0°C to afford the final compound.

Table 2: Optimization of Cross-Coupling Conditions

ParameterOptimal ValueImpact on Yield (%)
Catalyst Loading0.05–0.1 equiv Pd75 → 89
Solvent SystemMeOH/H₂O (3:1)68 → 82
Temperature60°C72 → 85

Adapted from palladium-catalyzed coupling of azepinoindoles.

Halogen Exchange Reactions

Nucleophilic halogen exchange provides an alternative pathway for introducing iodine at the 8-position. This method is particularly useful when brominated precursors are readily available.

Finkelstein-Type Iodination

Treatment of 8-bromo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 equiv) with sodium iodide (3.0 equiv) in dry acetone under reflux for 12 hours achieves complete conversion to the iodo derivative. The reaction proceeds via an Sₙ2 mechanism, with the polar aprotic solvent facilitating iodide nucleophilicity. Yields typically exceed 90%, though substrate solubility limitations may necessitate DMF as a co-solvent.

Optimization Strategies for Scalable Synthesis

Solvent and Base Selection

Comparative studies demonstrate that acetonitrile outperforms dichloromethane or ethanol in iodocyclization reactions, likely due to its moderate polarity and ability to stabilize ionic intermediates. Similarly, sodium bicarbonate proves superior to stronger bases (e.g., K₂CO₃), minimizing side reactions such as elimination or over-iodination.

Applications in Drug Discovery

The iodine atom in this compound serves as a versatile handle for further functionalization. Recent applications include:

  • Palladium-catalyzed cross-coupling to install biaryl motifs in PARP inhibitors.

  • Radiolabeling with ¹²³I/¹²⁵I for pharmacokinetic studies.

  • Participation in click chemistry via iodide displacement with azides.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is primarily based on its ability to undergo various chemical transformations. The iodine atom at the 8th position plays a crucial role in its reactivity, allowing it to participate in substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of bioactive derivatives with potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrano-Pyridine Derivatives

Structural Analogs: Positional Isomers and Substituent Variations

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • Structure : Differs in the pyridine ring fusion position ([3,2-b] vs. [3,2-c]).
  • Molecular Formula: Identical (C₈H₈INO) but distinct CAS (1261365-61-0) .
  • Applications : Used in similar synthetic pathways but exhibits different regioselectivity in reactions due to altered ring strain and electronic effects .
  • Safety : Classified as harmful by inhalation, skin contact, or ingestion, similar to the 8-iodo analog .
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic Acid
  • Structure : Carboxylic acid substituent at position 8 instead of iodine.
  • Molecular Formula: C₉H₉NO₃; molecular weight 179.18 g/mol .
  • Reactivity : The carboxylic acid group enables conjugation with amines or alcohols, contrasting with the 8-iodo compound’s utility in halogen-exchange reactions .
4H-Pyrano[3,2-c]pyridine Derivatives (e.g., 2-Amino-4-aryl-8-[(E)-arylmethylidene] analogs)
  • Structure: Amino and arylidene substituents enhance π-π stacking interactions.
  • Synthesis: Prepared via condensation of 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile .

Functionalized Derivatives: Ring-Fused and Hybrid Systems

Pyrano-Furo-Pyridones (e.g., Compound 13bc)
  • Structure : Fused furan and pyran rings with a cyclobutyl group.
  • Synthesis : Generated via MPLC-purified reactions of GP6,8b with aldehydes .
  • Bioactivity: Phenotypic profiling reveals central nervous system (CNS) activity, differing from the 8-iodo compound’s unexplored pharmacological profile .
7,10-Dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
  • Structure : Triazolo-pyridine fusion enhances planarity and binding affinity.
  • Applications : Optimized for psychotropic properties, highlighting the role of heterocyclic fusion in diversifying bioactivity .

Biological Activity

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound characterized by a fused pyran and pyridine ring system with an iodine atom at the 8-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C₉H₈N₁O, and its molecular weight is approximately 164.17 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound shows effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further development in oncology.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways presents opportunities for therapeutic applications in inflammatory diseases.
  • Kinase Inhibition : The compound has demonstrated inhibitory effects on certain kinases, which are crucial targets in cancer therapy.

The mechanism of action of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The iodine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially form covalent bonds with biomolecules. This interaction can lead to the modulation of biochemical pathways associated with disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine6-IodoDifferent iodine positioning; potential for varied biological activity.
7-Cyano-4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine7-CyanoContains a cyano group which may enhance biological activity.
5-Methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine5-MethylExhibits different substituents affecting solubility and reactivity.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against various pathogenic bacteria. Results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation :
    In vitro assays demonstrated that the compound reduced the proliferation of human cancer cell lines by inducing apoptosis. Further mechanistic studies are ongoing to elucidate the pathways involved.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity for biological testing.
  • In Vivo Studies : Preliminary animal studies suggest promising therapeutic effects with acceptable safety profiles.
  • Potential Drug Development : The compound's diverse biological activities position it as a lead candidate for drug development targeting infectious diseases and cancer.

Q & A

Q. What are the established synthetic methodologies for 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves:
  • Direct iodination of the parent pyrano-pyridine system using reagents like N-iodosuccinimide (NIS) in acetone at room temperature, achieving yields of 71–79% under optimized conditions .
  • Palladium-catalyzed cross-coupling with boronic esters (e.g., 6,8-Diiodo derivatives in ) to introduce functional groups .
  • Multi-component reactions using aldehydes and heterocyclic precursors (e.g., 3-methylpyrazolone in ), though yields vary widely (8–79%) due to steric and electronic factors .
  • Key variables : Catalyst loading (0.5–5 mol% Pd), temperature (rt to 105°C), and solvent polarity significantly impact yield and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms regiochemistry and detects diastereomers via coupling constants (e.g., J = 8–12 Hz for vicinal protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., bond angles of 112.3° for sulfur-containing analogs in ) .
  • UPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 316.2 for iodinated derivatives) and detects impurities .

Advanced Research Questions

Q. How does the electronic environment of the pyrano-pyridine system influence iodination regioselectivity?

  • Methodological Answer :
  • Electron-rich positions (C-8 in ) favor electrophilic iodination. Computational studies (QSAR/QSPR) using quantum chemistry models () predict reactivity by analyzing frontier molecular orbitals .
  • Steric hindrance from substituents (e.g., methyl groups in ) can redirect iodination to less hindered sites .
  • Experimental validation : Competitive iodination assays with deuterated analogs or blocking groups .

Q. What strategies resolve contradictions in reported biological activity data for iodinated pyrano-pyridines?

  • Methodological Answer :
  • Standardized bioassays : Use isogenic cell lines and consistent dosing protocols to minimize variability (e.g., cytotoxicity assays in ) .
  • Meta-analysis : Compare structural analogs (e.g., methyl ester derivatives in ) to isolate iodine's role in activity .
  • Crystallographic docking studies : Map iodine's interactions with target proteins (e.g., kinase binding pockets) to explain potency differences .

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